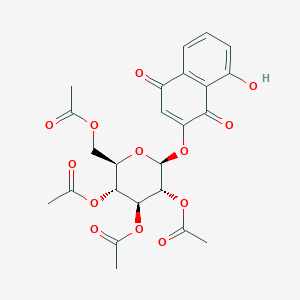![molecular formula C13H19NO4S B051261 N-[(4-methylphenyl)sulfonyl]leucine CAS No. 67368-40-5](/img/structure/B51261.png)
N-[(4-methylphenyl)sulfonyl]leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[(4-Methylphenyl)sulfonyl]leucine and its derivatives involves various chemical reactions. For instance, a series of chiral stationary phases based on N-[(4-methylphenyl)sulfonyl]-L-leucine amide were synthesized to evaluate their enantioseparation abilities, showing significant enantioselectivities (Junchen Zhu et al., 2020). Additionally, novel acridine and bis-acridine sulfonamides were synthesized for their inhibitory activity against carbonic anhydrase isoforms, demonstrating the compound's utility in developing biologically active molecules (Ramazan Ulus et al., 2013).
Molecular Structure Analysis
The molecular structure of N-[(4-Methylphenyl)sulfonyl]leucine derivatives has been extensively studied, revealing insights into their chemical behavior. For example, the molecular recognition of L-leucyl-L-alanine and its inclusion of alkyl methyl sulfoxides was elucidated through single-crystal X-ray analyses, highlighting the importance of hydrogen bonding in the cavity formation between molecule layers (M. Akazome et al., 2005).
Chemical Reactions and Properties
N-[(4-Methylphenyl)sulfonyl]leucine participates in various chemical reactions, contributing to the synthesis of complex molecules. For example, a novel triethylsilane-mediated reductive N-alkylation of amines was reported, providing an improved synthesis method for certain benzodiazepines, highlighting the compound's role in facilitating chemical transformations (Bang-Chi Chen et al., 2001).
Physical Properties Analysis
The physical properties of N-[(4-Methylphenyl)sulfonyl]leucine and its derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. For instance, the synthesis and characterization of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives explored their antimicrobial action, antioxidant activity, and toxicity, indicating the importance of understanding these properties for developing new antimicrobial agents (T. Apostol et al., 2022).
Aplicaciones Científicas De Investigación
1. Neurotensin Receptor Type 2 (NTS2) Selective Analgesics
- Application Summary: Compounds acting via the neurotensin receptor type 2 (NTS2) are known to be active in animal models of acute and chronic pain. N-[(4-methylphenyl)sulfonyl]leucine has been identified as a nonpeptide compound selective for NTS2 .
- Methods of Application: The compound was identified using a FLIPR assay .
- Results: The compound behaves like the endogenous ligand neurotensin in the functional assay . This is the first nonpeptide that is selective for NTS2 versus NTS1 .
2. Chiral Stationary Phases
- Application Summary: A series of chiral stationary phases based on N-[(4-methylphenyl)sulfonyl]leucine amide were synthesized . These phases were used to separate enantiomers .
- Methods of Application: The enantioseparation abilities of these phases were evaluated by chromatographically analyzing 67 enantiomers .
- Results: The chiral stationary phase derived from N-[(4-methylphenyl)sulfonyl]leucine showed better enantioselectivities than that based on N-(4-methylbenzoyl)-leucine amide . The construction of C2 symmetric chiral structure greatly improved the enantiorecognition performance of the stationary phase .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBHSCLUHQKGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)sulfonyl]leucine | |
CAS RN |
67368-40-5, 1220-80-0 |
Source


|
| Record name | NSC88495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC46036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)



![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)



![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
